N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a 4-oxothieno[3,2-d]pyrimidine core linked via an ethyl chain to a thiophene-3-carboxamide group. This structure combines a pyrimidine ring fused with a thiophene moiety, which is known to confer diverse pharmacological properties, including anti-inflammatory and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELKIIXGTQSXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with ethylamine derivatives to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to the therapeutic effects observed in preclinical studies .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Thieno[3,2-d]pyrimidin-4-one Derivatives
- Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1–11 in ): These compounds share the thienopyrimidinone core but feature sulfonamide thio-substituents at the 2-position. Key Differences: The target compound replaces the sulfonamide group with a thiophene-3-carboxamide moiety. Biological Activity: The sulfonamide derivatives inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, with IC50 values in the micromolar range .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structural similarity includes the 4-oxothienopyrimidine core but substitutes the thiophene carboxamide with an acetamide group bearing a dimethoxyphenyl ethyl chain. Key Differences: The fluorophenyl group at the 7-position may enhance lipophilicity compared to the target compound’s unsubstituted thiophene. This could influence pharmacokinetic properties like membrane permeability .
Pyrimidine and Thiophene Hybrids
- Ethyl 2-[2-(methylsulfanyl)-4-oxo-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (): Features an annulated thiopyrano-thienopyrimidine system with a methylsulfanyl group.
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O2S2
- Molecular Weight : 304.39 g/mol
Biological Activity Overview
The compound exhibits significant biological activities, particularly as an anticancer agent. It has been evaluated for its effects on various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene and thieno[3,2-d]pyrimidine possess potent antiproliferative effects. For instance:
- In Vitro Studies :
- Cytotoxicity : The compound showed IC50 values indicating effective cytotoxicity against HepG2 and PC-3 cell lines. For example, one study reported IC50 values of 3.105 μM for HepG2 and 2.15 μM for PC-3 cells for related compounds .
- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells. The compound induced S phase cell cycle arrest and increased levels of active caspase-3, a marker of apoptosis .
Mechanistic Insights
The biological activity can be attributed to several mechanisms:
- VEGFR-2 Inhibition : Compounds similar to this compound have shown significant inhibition of VEGFR-2 with IC50 values as low as 0.075 μM .
- AKT Pathway Modulation : The inhibition of the AKT pathway is crucial for inducing apoptosis in cancer cells. This was evidenced by a notable increase in apoptosis markers following treatment with the compound .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
